Cas no 887587-15-7 (tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate)

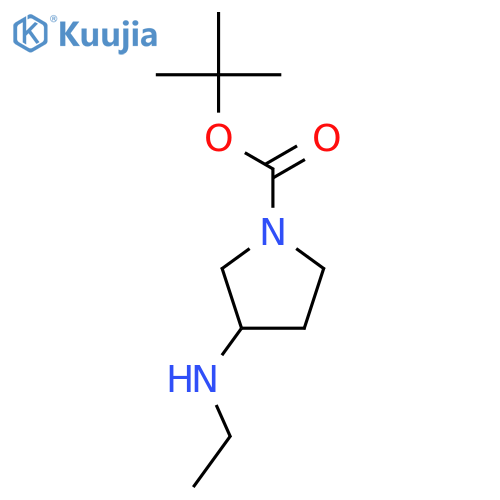

887587-15-7 structure

商品名:tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate

CAS番号:887587-15-7

MF:C11H22N2O2

メガワット:214.304583072662

MDL:MFCD06656607

CID:822075

PubChem ID:20800658

tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate

- 3-ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester

- FT-0688647

- SY346919

- MB03885

- 3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester, AldrichCPR

- (R)-tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate

- MFCD18837097

- SB49247

- SB49885

- AM101487

- ADWPVFGFNNKQIP-UHFFFAOYSA-N

- (R)-1-Boc-N-ethylpyrrolidin-3-amine

- tert-butyl3-(ethylamino)pyrrolidine-1-carboxylate

- SY346918

- SCHEMBL652761

- 887587-15-7

- CS-0209582

- EN300-69925

- DTXSID40609854

- AB3392

- AS-44713

- (S)-1-Boc-N-ethylpyrrolidin-3-amine

- FT-0774436

- MFCD06656607

- AKOS015907221

-

- MDL: MFCD06656607

- インチ: InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3

- InChIKey: ADWPVFGFNNKQIP-UHFFFAOYSA-N

- ほほえんだ: CCNC1CCN(C1)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 214.168

- どういたいしつりょう: 214.168

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.01

- ふってん: 287℃

- フラッシュポイント: 128℃

tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-69925-0.1g |

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate |

887587-15-7 | 95% | 0.1g |

$48.0 | 2023-02-12 | |

| abcr | AB448772-5 g |

tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate |

887587-15-7 | 5g |

€720.90 | 2023-04-22 | ||

| Enamine | EN300-69925-0.05g |

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate |

887587-15-7 | 95% | 0.05g |

$33.0 | 2023-02-12 | |

| Fluorochem | 088308-5g |

3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester |

887587-15-7 | 95% | 5g |

£474.00 | 2022-03-01 | |

| Chemenu | CM198764-10g |

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate |

887587-15-7 | 95% | 10g |

$*** | 2023-05-29 | |

| Aaron | AR00H24N-10g |

3-ETHYLAMINO-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |

887587-15-7 | 95% | 10g |

$1088.00 | 2024-07-18 | |

| abcr | AB448772-1g |

tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate; . |

887587-15-7 | 1g |

€278.60 | 2025-03-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280252-250mg |

3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester |

887587-15-7 | 95% | 250mg |

¥1485.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280252-500mg |

3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester |

887587-15-7 | 95% | 500mg |

¥2937.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280252-5g |

3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester |

887587-15-7 | 95% | 5g |

¥10603.00 | 2024-04-26 |

tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate 関連文献

-

1. Book reviews

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

5. Back matter

887587-15-7 (tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate) 関連製品

- 184637-48-7(tert-butyl 3-aminopiperidine-1-carboxylate)

- 188111-79-7(tert-butyl (3R)-3-aminopiperidine-1-carboxylate)

- 370069-31-1(Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate)

- 177911-87-4(Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate)

- 186550-13-0(1-Boc-3-aminopyrrolidine)

- 207405-68-3(tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:887587-15-7)tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate

清らかである:99%

はかる:5g

価格 ($):1415.0